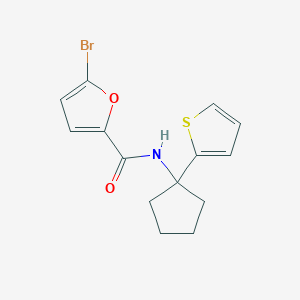

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide

Description

5-Bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide backbone substituted with a bromine atom at position 4. The carboxamide nitrogen is further functionalized with a cyclopentyl group bearing a thiophen-2-yl substituent. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-N-(1-thiophen-2-ylcyclopentyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-12-6-5-10(18-12)13(17)16-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9H,1-2,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNPRPQJOGCYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide typically involves multiple steps:

Formation of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.

Bromination: The thiophene ring is then brominated using bromine in the presence of a base like potassium carbonate.

Cyclopentyl group attachment: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with the brominated thiophene derivative.

Furan-2-carboxamide formation: Finally, the furan-2-carboxamide moiety is introduced through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and Grignard reactions, as well as automated systems for amide coupling.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide can undergo various types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the furan ring can undergo reduction to form dihydrofuran derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts, boronic acids or esters, bases like potassium phosphate, solvents such as tetrahydrofuran (THF).

Major Products Formed

Substitution: Amino or thiol derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrofuran derivatives.

Coupling: Biaryl derivatives.

Scientific Research Applications

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Key Observations :

Biological Activity

5-Bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrN OS

- Molecular Weight : 354.3 g/mol

- CAS Number : 2034244-07-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound features a furan ring, a bromine atom, and a thiophene moiety, which may facilitate multiple interactions with proteins and enzymes.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Binding : Its structure allows for binding to certain receptors, modulating their activity, which is crucial in therapeutic applications against cancer and inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 2.41 | Cell cycle arrest at G1 phase |

| SK-MEL-2 (Melanoma) | 1.54 | Inhibits proliferation and induces apoptosis |

These findings suggest that the compound can effectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It acts by inhibiting lipoxygenase pathways, which are critical in the inflammatory response.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased caspase-3 activity, indicating apoptosis in breast cancer cells. Flow cytometry confirmed G1 phase arrest, highlighting its potential as an anticancer agent .

- Inhibition of Lipoxygenase : Another investigation revealed that this compound selectively inhibited human platelet-type lipoxygenase with nanomolar potency, suggesting its utility in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.